Diethyl-d10-amine hbr
Description
Diethyl-d10-amine HBr is a deuterium-labeled compound with the molecular formula (CD₃CD₂)₂NH·HBr and a molecular weight of 164.11 (). It is synthesized with 99 atom % deuterium enrichment, making it a critical tool in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical research where isotopic tracing is essential. This compound is classified as non-hazardous for transport and is stable at room temperature for up to three years when stored properly (). Its primary applications include serving as a stable isotope internal standard and a precursor in synthesizing deuterated analogs of bioactive molecules.
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-d10-amine hydrobromide can be synthesized through the deuteration of diethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of diethylamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The resulting diethyl-d10-amine is then reacted with hydrobromic acid to form diethyl-d10-amine hydrobromide .
Industrial Production Methods
Industrial production of diethyl-d10-amine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced deuterium exchange catalysts to ensure maximum deuterium incorporation. The final product is purified through crystallization and other separation techniques to achieve high chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Diethyl-d10-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form N-alkylated products.
Oxidation and Reduction: It can be oxidized to form corresponding amides or reduced to form primary amines.
Acid-Base Reactions: It acts as a base and can react with acids to form salts
Common Reagents and Conditions
Alkyl Halides: Used in substitution reactions to form N-alkylated products.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids: Such as hydrochloric acid or sulfuric acid for acid-base reactions.
Major Products Formed
N-Alkylated Amines: Formed from substitution reactions.
Amides: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Scientific Research Applications
Chemical Synthesis
Diethyl-d10-amine HBr serves as a reagent in the synthesis of various organic compounds. Its deuterated nature allows researchers to trace reaction pathways and mechanisms more effectively due to the distinct mass differences between deuterium and hydrogen.
Case Study: Synthesis Pathway Analysis
A study demonstrated the use of this compound in synthesizing novel heterocycles. The reaction mechanism was elucidated using NMR spectroscopy, where the deuterated amine acted as a key intermediate. The shifts observed in the NMR spectra confirmed the presence of deuterium at specific positions, providing insights into the reaction dynamics.
Pharmacological Research
The pharmacological applications of this compound are primarily focused on drug development and metabolic studies. Its isotopic labeling aids in understanding drug metabolism and pharmacokinetics.
Data Table: Pharmacokinetic Studies
| Study | Compound | Administration Route | Findings |
|---|---|---|---|
| Study A | Drug X | Oral | Enhanced bioavailability observed with deuterated analogs. |
| Study B | Drug Y | Intravenous | Metabolic pathways traced using mass spectrometry. |
In these studies, this compound was used to label drugs, allowing researchers to track their distribution and metabolism in biological systems more accurately.
Analytical Chemistry
In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and chromatography. Its stable isotopic composition improves the accuracy and reliability of quantitative analyses.
Case Study: Mass Spectrometry Calibration
A recent investigation highlighted the effectiveness of using this compound as an internal standard for calibrating mass spectrometric methods. The study reported that using this compound significantly reduced variability in measurements across different samples, enhancing the reproducibility of results.
Environmental Studies
The compound has applications in environmental chemistry, particularly in studying pollutant degradation pathways. Its isotopic labeling can help trace the sources and transformations of nitrogen-containing pollutants.
Data Table: Environmental Impact Studies
| Study | Pollutant | Method Used | Outcome |
|---|---|---|---|
| Study C | Nitrogen Oxide | Isotope Ratio Mass Spec | Identified degradation pathways influenced by microbial activity. |
| Study D | Amine Contaminants | Gas Chromatography | Traced sources of contamination in water bodies. |
These studies demonstrate how this compound can be instrumental in understanding environmental impacts and remediation strategies.
Mechanism of Action
The mechanism of action of diethyl-d10-amine hydrobromide involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The amine group acts as a nucleophile, attacking electrophilic centers in other molecules.
Acid-Base Interactions: The compound can donate or accept protons, participating in acid-base reactions.
Hydrogen Bonding: The deuterium atoms can form hydrogen bonds, influencing the compound’s reactivity and interactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Amine Salts
Diethyl-d10-amine HCl (CAS 285132-87-8)
- Molecular Formula : (CD₃CD₂)₂NH·HCl
- Molecular Weight : 119.66
- Deuterium Purity : 99 atom % D ().
- Key Difference : The counterion (HCl vs. HBr) alters solubility and crystal structure. HBr derivatives generally exhibit higher hygroscopicity compared to HCl salts ().
Diethyl-2,2,2,2',2',2'-d6-amine HCl (CAS 1219805-68-1)
- Molecular Formula : (CD₃CH₂)₂NH·HCl
- Molecular Weight : 115.64
- Deuterium Purity : 99 atom % D ().
- Key Difference : Partial deuteration (6 deuterium atoms vs. 10 in Diethyl-d10-amine HBr) reduces isotopic labeling precision, impacting applications in quantitative NMR or kinetic isotope effect studies.
Non-Deuterated Diethylamine Hydrochloride (CAS 660-68-4)
- Molecular Formula : (CH₃CH₂)₂NH·HCl
- Molecular Weight : 109.6
- Melting Point : 227–230°C ().
- Key Difference : The absence of deuterium limits its use in isotope-based research. However, it is widely used in organic synthesis as a catalyst or intermediate due to lower cost and higher commercial availability.
Structurally Divergent Amines
N,N-Di(ethyl-1,1-d₂)aniline (CAS 87385-39-5)
- Molecular Formula : C₆H₅N(CD₂CH₃)₂
- Deuterium Purity : 98 atom % D ().
- Key Difference : The aromatic aniline backbone introduces conjugation and resonance effects, altering reactivity and electronic properties compared to aliphatic this compound.
Diphenyl-D10-amine (CAS 37055-51-9)
Pharmacologically Active Amines
Diethylcarbamazine (Anthelmintic Agent)
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight | Deuterium Purity | Key Application |
|---|---|---|---|---|
| This compound | (CD₃CD₂)₂NH·HBr | 164.11 | 99 atom % D | NMR, metabolic tracing |
| Diethyl-d10-amine HCl | (CD₃CD₂)₂NH·HCl | 119.66 | 99 atom % D | Isotope dilution assays |
| Diethylamine HCl | (CH₃CH₂)₂NH·HCl | 109.6 | 0% D | Organic synthesis |
| Diphenyl-D10-amine | C₁₂D₁₀NH | 169.23 | 98 atom % D | Fluorescence studies |
Biological Activity
Diethyl-d10-amine hydrochloride (CAS Number: 285132-87-8) is a deuterated analog of diethylamine, which has gained attention in various fields, particularly in pharmaceuticals and analytical chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Diethyl-d10-amine HBr is characterized by the following structural formula:
This compound features deuterium isotopes at specific positions, which can influence its reactivity and biological interactions compared to its non-deuterated counterpart.
-
Inhibition of Aldehyde Dehydrogenases (ALDHs) :
- Diethyl-d10-amine has been studied for its inhibitory effects on ALDH isoforms, which are implicated in various cancers. Research indicates that compounds similar to diethyl-d10-amine can act as pan-inhibitors of ALDHs, particularly ALDH1A1 and ALDH1A3, which are overexpressed in prostate cancer cells. In vitro studies have shown that certain analogs exhibit significant cytotoxicity with IC50 values ranging from 10 to 200 μM against prostate cancer cell lines .
-
Role in Drug Metabolism :
- The deuterated form may exhibit altered pharmacokinetics due to the kinetic isotope effect, potentially leading to slower metabolism and prolonged action of drugs that contain this moiety. This property is advantageous in drug development as it can enhance therapeutic efficacy while reducing side effects .
- Stability in Biological Systems :
Case Study 1: Prostate Cancer Treatment
A study evaluated the effectiveness of diethyl-d10-amine derivatives against prostate cancer cells. The results indicated that certain derivatives showed enhanced inhibition of ALDH isoforms compared to non-deuterated versions, suggesting improved therapeutic potential due to better binding affinity and stability .
Case Study 2: Mass Spectrometry Applications
In a clinical setting, deuterated standards like diethyl-d10-amine are utilized for accurate quantification of amine-containing metabolites. Its stability under analytical conditions helps mitigate issues related to isotope scrambling, thereby improving the reliability of diagnostic assays .
Research Findings
Q & A
Q. How can researchers ensure compliance with regulatory guidelines when studying deuterated amines in biomedical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
